molecular formula C10H14N2S B1353015 N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 65913-05-5

N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Número de catálogo: B1353015
Número CAS: 65913-05-5
Peso molecular: 194.3 g/mol
Clave InChI: KDHVJBSMFAZRHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture

The compound consists of a partially saturated benzothiazole ring system fused to a six-membered cyclohexene ring, with an allyl group (-CH₂-CH=CH₂) attached to the exocyclic nitrogen at position 2. The molecular formula (C₁₀H₁₄N₂S) and connectivity are confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Key structural parameters include:

Parameter Value
Molecular weight 194.30 g/mol
Bond length (C-N) 1.342–1.438 Å
Dihedral angle (allyl/ring) 71.51°

The benzothiazole moiety adopts a planar configuration, while the tetrahydro ring exists in a half-chair conformation, as observed in related tetrahydrobenzothiazoles. The allyl group exhibits gauche geometry relative to the heterocycle, minimizing steric clashes with the fused cyclohexene ring.

Stereochemical Features

Density functional theory (DFT) calculations reveal limited stereoelectronic flexibility due to conjugation between the allyl group’s π-system and the benzothiazole ring. The nitrogen lone pair at position 1 participates in partial delocalization with the thiazole sulfur, stabilizing the planar configuration. Chirality arises solely from the tetrahydro ring’s puckering, with enantiomeric forms interconverting via low-energy ring-flipping mechanisms (ΔG‡ ≈ 8–10 kJ/mol).

Propiedades

IUPAC Name

N-prop-2-enyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2H,1,3-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHVJBSMFAZRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404534
Record name N-(Prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65913-05-5
Record name N-(Prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with an allylating agent such as allyl bromide. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction scalability, cost-effectiveness, and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate in DMF.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacology

Recent studies have highlighted the role of benzothiazole derivatives in treating neurodegenerative diseases. N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been investigated for its potential as a multi-target-directed ligand (MTDL) for conditions such as Alzheimer's disease. The compound was tested for its inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in the pathophysiology of neurodegenerative disorders.

In vitro assays demonstrated that certain derivatives exhibited significant inhibitory potency against MAO-B and butyrylcholinesterase (BuChE), suggesting their potential as therapeutic agents in managing cognitive decline associated with Alzheimer’s disease .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. A study synthesized various benzothiazole derivatives and evaluated their antibacterial properties against several strains of bacteria. The results indicated that compounds related to this compound displayed varying degrees of activity against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that benzothiazole derivatives can be explored further for developing new antibiotics .

Case Study 1: Neuroprotective Effects

A study focused on synthesizing a series of benzothiazole–isoquinoline derivatives demonstrated that one specific compound reduced immobility time in the forced swim test (FST), indicating potential antidepressant effects. This aligns with the therapeutic applications of N-allyl derivatives in treating mood disorders .

Case Study 2: Antibacterial Screening

Another investigation into the antibacterial activity of benzothiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) effective against resistant bacterial strains. For instance, one derivative showed MIC values ranging from 31.25 µg/ml to 250 µg/ml against various pathogens, highlighting the potential application of these compounds in combating antibiotic resistance .

Compound NameActivity TypeTarget Pathogen/EnzymeIC50/MIC Value
N-Allyl Derivative AMAO-B InhibitionHuman MAO-BIC50 = 2.7 µM
N-Allyl Derivative BCholinesterase InhibitionBuChEIC50 = 1.5 µM
Benzothiazole CAntibacterial ActivityE. coliMIC = 62.5 µg/ml
Benzothiazole DAntibacterial ActivityStaphylococcus aureusMIC = 31.25 µg/ml

Mecanismo De Acción

The mechanism of action of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve binding to specific enzymes or receptors, leading to modulation of cellular processes. Further research is needed to fully understand its molecular targets and pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, highlighting substituent variations and their implications:

Compound Name Substituent(s) and Position Molecular Formula Key Properties/Applications References
This compound Allyl (2-position) C₁₀H₁₄N₂S Unsaturated substituent; potential synthetic intermediate or pharmacological agent
6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Propyl (6-position) C₁₀H₁₆N₂S Saturated alkyl chain; used in research (CID 11820020)
6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Methyl (6-position) C₈H₁₂N₂S Smaller substituent; available as hydrochloride salt for improved solubility
6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride Ethyl (6-position; hydrochloride salt) C₉H₁₄N₂S·HCl Enhanced solubility due to salt formation; used in medicinal chemistry
2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine Cyclopropyl (4-position) C₁₀H₁₄N₂S Ring-strained substituent; potential impact on binding affinity
N-Methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide Phenyl (6-position); methyl (N-position) C₁₄H₁₇BrN₂S Aromatic substituent; increased lipophilicity for membrane penetration

Key Structural and Functional Differences:

Substituent Effects: Allyl vs. Alkyl Groups: The allyl group in the target compound introduces π-electron density, which may facilitate interactions with electron-deficient biological targets. In contrast, saturated alkyl chains (e.g., propyl, ethyl) improve metabolic stability but reduce reactivity . Aromatic vs.

Synthesis Methods: Microwave-assisted synthesis (e.g., for 2-aminobenzothiazole derivatives) offers advantages in yield and reaction time compared to conventional methods . However, the allyl-substituted compound may require specialized conditions to preserve the unsaturated moiety during synthesis .

Methyl and ethyl derivatives are often utilized as hydrochloride salts to enhance aqueous solubility, a strategy that could be applied to the allyl compound for drug formulation .

Research Findings and Data

  • Physicochemical Properties :

    • The allyl group increases the compound’s logP compared to methyl or ethyl analogs, predicting higher membrane permeability but lower aqueous solubility .
    • X-ray crystallography data (using SHELX software) for similar compounds reveal planar benzothiazole cores, with substituent orientation affecting crystal packing and stability .
  • Biological Activity :

    • Substituted benzothiazoles exhibit antioxidant activity via radical scavenging, with electron-donating groups (e.g., -NH₂) enhancing efficacy. The allyl group’s electron-withdrawing effect may modulate this property .
    • The 6-propyl derivative’s collision cross-section (predicted via computational models) suggests favorable pharmacokinetic profiles, a metric that could guide optimization of the allyl analog .

Actividad Biológica

N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS No. 65913-05-5) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its potential as an antitumor agent and its antimicrobial effects, supported by relevant data and case studies.

  • Molecular Formula : C₁₀H₁₄N₂S
  • Molecular Weight : 194.3 g/mol
  • CAS Number : 65913-05-5
  • PubChem CID : 4584055

This compound exhibits its biological activity primarily through the modulation of various cellular pathways. It has been shown to influence cell cycle progression and apoptosis in cancer cells. The compound's structural features contribute to its interaction with specific biological targets, enhancing its therapeutic potential.

Antitumor Activity

Research indicates that derivatives of tetrahydro-benzothiazole compounds exhibit significant antitumor properties. A study highlighted that related compounds showed high selectivity against aneuploid cell lines compared to diploid ones. This selectivity is crucial for targeting cancer cells while minimizing damage to normal cells.

Case Study: Antitumor Efficacy

In a comparative study involving several derivatives:

  • Compound 19 demonstrated the highest potency against MCF-7 and MDA-MB-361 breast cancer cell lines.
  • Structure-activity relationship (SAR) studies revealed that modifications at the phenyl ring significantly affected potency and selectivity.
CompoundCell LineIC₅₀ (µM)Selectivity
Compound 19MCF-75High
Compound 19MDA-MB-3617High
ControlNormal Cells>50Low

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Various studies have evaluated its efficacy against different bacterial strains and fungi.

Antimicrobial Efficacy Data

In vitro testing has demonstrated that this compound exhibits activity against several pathogens:

PathogenMIC (µg/mL)Comparison
Staphylococcus aureus15Chloramphenicol (24.6)
Escherichia coli20Cephalothin (135)
Candida albicans25Nystatin (100)

Structure-Activity Relationship (SAR)

The biological activity of N-allyl derivatives is influenced by substituents on the benzothiazole ring. Electron-donating groups enhance antimicrobial activity while certain configurations improve solubility and metabolic stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted anilines and sodium thiocyanate in the presence of bromine/glacial acetic acid, followed by allylation using allyl halides. For example, hydrazine hydrochloride in ethylene glycol has been used to functionalize benzothiazole precursors, yielding hydrazinyl intermediates that can be further derivatized . Optimization of reaction conditions (e.g., reflux time, solvent choice) is critical to achieving high yields and purity.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or visualization tools like Mercury is essential for resolving bond lengths, angles, and stereochemistry. For example, SHELXL refinement protocols can analyze high-resolution crystallographic data to confirm the tetrahydrobenzothiazole core and allyl substitution pattern . Complementary techniques like NMR (¹H/¹³C) and mass spectrometry further validate molecular identity .

Q. What analytical techniques are recommended for assessing the purity of this compound in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and LC-MS are standard for purity assessment. For example, reversed-phase C18 columns with acetonitrile/water gradients can separate impurities, while tandem MS confirms molecular weight and fragmentation patterns . Thermal stability can be evaluated via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for N-allyl-tetrahydrobenzothiazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from differences in substitution patterns or assay conditions. Systematic structure-activity relationship (SAR) studies are required, varying substituents on the allyl group or benzothiazole core. For instance, replacing the allyl group with a propyl chain (as seen in dopamine receptor ligands) significantly alters pharmacological profiles . Statistical tools like principal component analysis (PCA) can correlate structural features with activity .

Q. What strategies are effective for improving the metabolic stability of this compound in CNS-targeted drug development?

  • Methodological Answer : Metabolic stability can be enhanced by blocking vulnerable sites (e.g., allyl group oxidation) via fluorination or methyl group introduction. For example, Pramipexole analogs with propylamino substituents show improved blood-brain barrier penetration and resistance to hepatic degradation . In vitro microsomal assays (e.g., human liver microsomes) combined with LC-MS metabolite identification are critical for optimization .

Q. How can computational tools aid in designing N-allyl-tetrahydrobenzothiazole analogs with enhanced target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like γ-secretase or dopamine receptors. For instance, gamma-secretase modulator 1 (a related benzothiazole) was optimized using docking studies to reduce off-target effects in Alzheimer’s models . Pharmacophore modeling further refines steric and electronic requirements for selective interactions .

Q. What experimental approaches validate the proposed mechanism of action for this compound in neurodegenerative disease models?

  • Methodological Answer : In vitro assays (e.g., γ-secretase inhibition or dopamine receptor binding) paired with in vivo behavioral tests (e.g., rotarod for Parkinson’s models) are essential. For example, ST-836 , a dopamine ligand, was validated using receptor-binding assays and MPTP-induced Parkinson’s models . Western blotting or ELISA can quantify biomarker changes (e.g., Aβ40/42 levels for Alzheimer’s targets) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.